Potassium 4-iodophenyltrifluoroborate
Overview
Description
Potassium 4-iodophenyltrifluoroborate is a chemical compound with the empirical formula C6H4BF3IK . It has a molecular weight of 309.90 .
Molecular Structure Analysis
The molecular structure of Potassium 4-iodophenyltrifluoroborate consists of a phenyl ring (C6H4) attached to a boron atom (B), which is further connected to three fluorine atoms (F3) and an iodine atom (I). A potassium atom (K) is also associated with the molecule .Physical And Chemical Properties Analysis
Potassium 4-iodophenyltrifluoroborate is a powder with a pale cream appearance . It has a melting point range of 293.0-303.0°C .Scientific Research Applications
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including potassium 4-iodophenyltrifluoroborate, are prominently used in cross-coupling reactions. These compounds effectively participate in reactions with aryl and heteroaryl chlorides, catalyzed by palladium and other metals, to produce biphenyls and other complex organic molecules. This process is valuable in the synthesis of diverse organic compounds, often under phosphine-free conditions (Alacid & Nájera, 2008).
Asymmetric Additions to Enones
Potassium organotrifluoroborates, a category including potassium 4-iodophenyltrifluoroborate, have been utilized in asymmetric 1,4-additions to enones. This reaction, catalyzed by rhodium complexes, yields adducts with high yields and enantioselectivities. Such reactions are crucial for synthesizing chiral molecules, often used in pharmaceuticals (Pucheault, Darses, & Genêt, 2002).
CO2 Transport Facilitation
Potassium tetrafluoroborate, related to potassium 4-iodophenyltrifluoroborate, can facilitate the transport of CO2 when used as a carrier in polymer electrolyte membranes. This application is significant in processes like CO2 separation and capture, contributing to environmental management and sustainable technology development (Lee & Kang, 2021).
Generation of Novel Boron-Containing Building Blocks
Potassium vinyltrifluoroborate, a compound similar to potassium 4-iodophenyltrifluoroborate, has been used in Rh(III)-catalyzed annulations to create new boron-containing building blocks like 4-trifluoroboratotetrahydroisoquinolones. These building blocks are pivotal in organic synthesis, allowing for further chemical modifications and derivatizations (Presset, Oehlrich, Rombouts, & Molander, 2013).
Synthesis of Functionalized Organotrifluoroborates
Methods have been developed for the synthesis of functionalized organotrifluoroborates, including potassium 4-iodophenyltrifluoroborate, through nucleophilic substitution reactions. These methods are crucial for producing a wide range of organoboron compounds used in various organic syntheses and pharmaceutical applications (Molander & Ham, 2006).
Safety And Hazards
Potassium 4-iodophenyltrifluoroborate is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
potassium;trifluoro-(4-iodophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3I.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNSBOVCAXUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)I)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3IK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635627 | |
Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-iodophenyltrifluoroborate | |
CAS RN |
912350-00-6 | |
Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-iodophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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